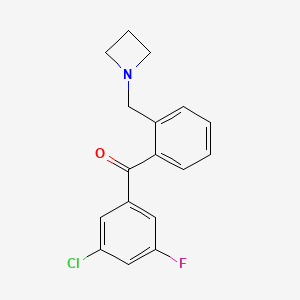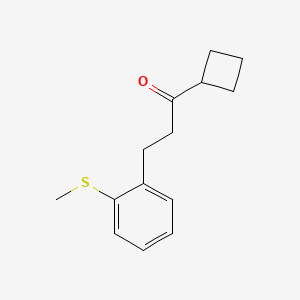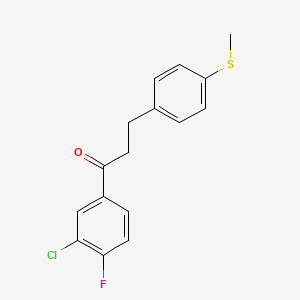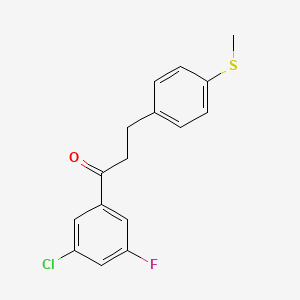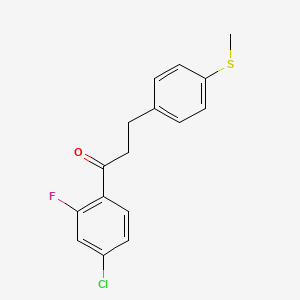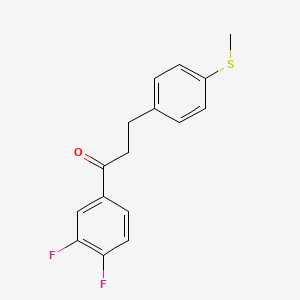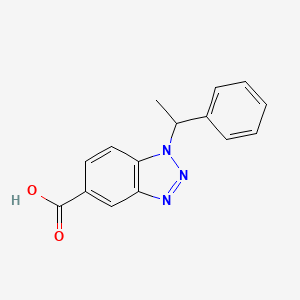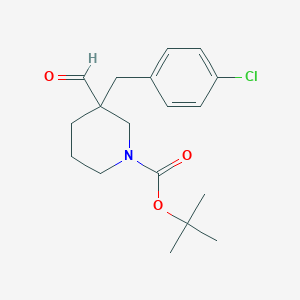
Tert-butyl 3-(4-chlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate
Übersicht
Beschreibung
“Tert-butyl 3-(4-chlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate” likely refers to a chemical compound containing a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a carboxylate ester group (-COO-) attached to a tert-butyl group. The presence of a benzyl group with a chlorine substituent indicates potential reactivity at that site .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the benzyl group, and the esterification of the carboxylate group with a tert-butyl alcohol .Molecular Structure Analysis
The molecular structure would be characterized by the presence of a pyridine ring, a benzyl group, and a tert-butyl ester. The chlorine atom on the benzyl group could potentially participate in various reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The benzyl group could undergo nucleophilic aromatic substitution reactions due to the presence of the chlorine atom. The ester group could undergo hydrolysis, transesterification, and other common reactions of carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents. The aromatic pyridine ring could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimalarial Activity
This compound has been utilized in the synthesis of molecules with potential antimalarial activity. The introduction of the tert-butyl group into heterocyclic compounds like indoles has been shown to enhance their biological activity, potentially improving blood schizontocidal antimalarial effects .
Organic Synthesis: Novel Heterocyclic Compounds
In organic synthesis, this compound serves as a precursor for creating structurally novel heterocyclic compounds. These new molecules can have significant implications in the development of drugs and other organic materials .
Pharmacology: Drug Design
The tert-butyl group’s addition increases the lipophilicity of molecules, which is crucial for their passage through cell walls. This property is particularly important in drug design, where increased lipophilicity can lead to better absorption and efficacy .
Biochemistry: DNA Intercalating Agents
Derivatives of this compound have been explored as DNA intercalating agents. These agents can have antiviral and cytotoxic activity, making them valuable in the study of cancer and viral infections .
Chemical Biology: Biological Probes
The compound’s derivatives can act as biological probes to study various biochemical processes. By tracking these probes, researchers can gain insights into cellular functions and disease mechanisms .
Material Science: Organic Electronic Materials
The tert-butyl group can improve the stability of organic molecules, making them suitable for use in organic electronic materials. These materials have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Environmental Chemistry: Aquatic Toxicity Studies
Given its potential environmental impact, this compound can be used in aquatic toxicity studies. Understanding its effects on aquatic life can help in assessing the ecological risks of related chemicals .
Analytical Chemistry: Chromatography Standards
As a compound with distinct chemical properties, it can be used as a standard in chromatographic analyses. This helps in the identification and quantification of similar compounds in various samples .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-chlorophenyl)methyl]-3-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20-10-4-9-18(12-20,13-21)11-14-5-7-15(19)8-6-14/h5-8,13H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONHSCPAZDKZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139756 | |
| Record name | 1,1-Dimethylethyl 3-[(4-chlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-chlorobenzyl)-3-formyltetrahydro-1(2H)-pyridinecarboxylate | |
CAS RN |
952183-49-2 | |
| Record name | 1,1-Dimethylethyl 3-[(4-chlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-[(4-chlorophenyl)methyl]-3-formyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





